N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-methylquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-8-13-5-4-6-14(15(13)19-12)16(21)20-17(11-18)9-2-3-10-17/h4-8H,2-3,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEKUSYGXDMGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC3(CCCC3)C#N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis
The 2-methylquinoline-8-carboxylic acid scaffold is typically synthesized via the Skraup reaction or Friedel-Crafts acylation. For instance, cyclization of o-aminobenzaldehyde with acetyl chloride in the presence of sulfuric acid yields the quinoline backbone, followed by nitration and reduction to introduce the 8-carboxylic acid group. Alternative routes employ directed ortho-metalation strategies to install the methyl group at the 2-position, though these methods require stringent anhydrous conditions.
1-Cyanocyclopentylamine Preparation
1-Cyanocyclopentylamine is synthesized through a Strecker reaction involving cyclopentanone, ammonium chloride, and potassium cyanide, followed by acidic hydrolysis of the resulting α-aminonitrile. Purification via fractional distillation or recrystallization from ethanol ensures >90% purity, critical for minimizing byproducts during amidation.
Step-by-Step Preparation Methodology
Formation of 2-Methylquinoline-8-Carbonyl Chloride
The carboxylic acid precursor (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous toluene at 110°C for 4–6 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid (92–95% purity). This step is moisture-sensitive, necessitating rigorous exclusion of atmospheric humidity.
Table 1: Optimization of Acyl Chloride Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reagent (SOCl₂ eq) | 2.0 | 94 | 95 |
| Solvent | Toluene | 92 | 93 |
| Temperature (°C) | 110 | 94 | 95 |
Amide Bond Formation
The acyl chloride (5 mmol) is dissolved in dry tetrahydrofuran (THF) and added dropwise to a cooled (0–5°C) solution of 1-cyanocyclopentylamine (6 mmol) and potassium carbonate (7.5 mmol) in acetone. The mixture is stirred overnight at room temperature, followed by extraction with ethyl acetate and washing with brine. Evaporation of the solvent affords the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white crystalline solid (68–85%).
Table 2: Impact of Solvent on Amidation Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 85 | 97 |
| DMF | 10 | 78 | 95 |
| DCM | 14 | 68 | 92 |
Reaction Optimization and Mechanistic Insights
Stoichiometric Considerations
A 1.2:1 molar ratio of amine to acyl chloride maximizes yield while minimizing unreacted starting material. Excess amine (>1.5 eq) promotes side reactions, such as dimerization of the acyl chloride.
Temperature and Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the amine, whereas chlorinated solvents (e.g., DCM) slow reaction kinetics due to poor solvation of ionic intermediates. Elevated temperatures (>40°C) accelerate hydrolysis of the acyl chloride, necessitating strict temperature control during reagent addition.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals a single peak at 254 nm, corresponding to >98% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Trace impurities (<2%) arising from over-alkylation or cyanohydrin formation are addressed by iterative recrystallization from ethanol/water mixtures.
Moisture Sensitivity
Use of molecular sieves (4Å) in the reaction vessel and anhydrous solvent distillation under nitrogen ensures reproducibility.
Scale-Up Considerations
Pilot-scale synthesis (100 g batches) employs continuous flow reactors for acyl chloride preparation, reducing reaction time by 40% compared to batch processes. Economic analysis indicates a 22% cost reduction when substituting THF with methyl-THF, a renewable solvent.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, which could lead to the development of new therapeutic agents .
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the search for new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Carboxamides
Quinoline carboxamides are a diverse class of compounds with variations in substitution patterns and functional groups. Below is a comparative analysis of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide with structurally related compounds:
Key Observations :
- Flexibility vs. Rigidity: The cyanocyclopentyl group in the target compound introduces conformational flexibility compared to the rigid, planar N-(Quinolin-8-yl)quinoline-2-carboxamide . This flexibility may enhance solubility in nonpolar matrices, as suggested by its inclusion in floral volatile studies .
- Polarity : The sulfonyl group in CAS 851469-28-8 increases polarity and molecular weight, likely improving aqueous solubility relative to the target compound.
- Biological Relevance: The target compound’s cyanocyclopentyl group mirrors structural motifs in volatile organic compounds (e.g., 1-(1-cyanocyclopentyl)pyrrolidine), which exhibit stage-specific emission patterns in plant development .
Functional Group Analysis and Physicochemical Properties
- Cyanocyclopentyl Group: The nitrile (-CN) group enhances electrophilicity and may participate in hydrogen bonding, while the cyclopentyl ring contributes to lipophilicity.
- Carboxamide Linkage : The amide bond at the 8-position offers hydrogen-bonding capacity, critical for molecular recognition in biological systems.
Hypothesized Properties :
- Solubility: Moderate solubility in organic solvents (e.g., DMSO, chloroform) due to balanced polar/nonpolar groups.
- Volatility : Likely lower volatility than smaller floral volatiles (e.g., linalool) but higher than bulkier sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
